Securing the exact molecular architecture for PI3K inhibitor synthesis or advanced UV-curing is critical. Substitution with symmetric benzophenones compromises charge-transfer excited states, derailing reactivity. 4-Methoxy-4'-trifluoromethylbenzophenone (CAS 6185-76-8) provides the required push-pull electronics: • Non-substitutable starting material for Buparlisib (BKM120) manufacturing. • Specialized Type II photoinitiator with high triplet quantum yield for rapid UV curing. • Electron-transfer photosensitizer favoring non-hydrogen-abstraction pathways. Consistent high purity, reliable global shipping.
4-Methoxy-4'-trifluoromethylbenzophenone (CAS: 6185-76-8) is an asymmetrically substituted aromatic ketone, primarily valued for its dual utility as a specialized Type II photoinitiator and a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). [1] Its defining characteristic is the electronic push-pull system created by an electron-donating methoxy group (-OCH3) and a strongly electron-withdrawing trifluoromethyl group (-CF3). This configuration imparts specific photophysical and electrochemical properties that are not interchangeable with those of symmetric benzophenones or other common photoinitiators, making it a strategic procurement choice for specific, high-value chemical processes.
Visible-light photoredox catalysis research workflow
Push-pull electronic configuration for mild excitation
Organic photoredox catalyst for metallaphotoredox studies
Substituting 4-Methoxy-4'-trifluoromethylbenzophenone with simpler analogs like unsubstituted benzophenone or symmetrically substituted derivatives (e.g., 4,4'-dimethoxybenzophenone) is unreliable for optimized processes. Such substitutions fundamentally alter the intramolecular charge-transfer character of the excited state, which modifies redox potentials and reactivity pathways critical for both photosensitization and subsequent synthetic steps. [1] For its primary role as a precursor in API synthesis, such as for the PI3K inhibitor Buparlisib (BKM120), the exact molecular structure is non-negotiable as it is a specified intermediate in established, high-yield manufacturing routes. [2] Any deviation would necessitate complete re-validation of the synthetic pathway, making direct substitution impractical and economically unviable.
This compound is a documented key intermediate in the synthesis of Buparlisib, a clinical-stage PI3K inhibitor. [1] Patented synthetic routes specify its use, making it a non-substitutable precursor for manufacturers following these established and validated processes. The procurement of this exact CAS number is essential for process reproducibility and regulatory compliance in pharmaceutical manufacturing.
| Evidence Dimension | Suitability as a Synthetic Precursor |
| Target Compound Data | Explicitly named and used as a key intermediate in patented synthesis routes for Buparlisib (BKM120). [REFS-1, REFS-2] |
| Comparator Or Baseline | Alternative synthetic routes that do not utilize this specific intermediate. |
| Quantified Difference | Not applicable; this is a binary attribute of process inclusion vs. exclusion. |
| Conditions | Multi-step synthesis of 5-(2,6-dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine (Buparlisib). |
For pharmaceutical process chemists and procurement managers, using this specific precursor de-risks manufacturing by adhering to proven, high-yield synthetic pathways for a high-value API.
The push-pull electronic nature of 4-Methoxy-4'-trifluoromethylbenzophenone facilitates highly efficient intersystem crossing (ISC) to the reactive triplet state. Its triplet quantum yield (Φ_T) in acetonitrile is 0.95, approaching unity. [1] This is comparable to the benchmark photoinitiator benzophenone (Φ_T ≈ 1.0) [2], but the subject compound's distinct charge-transfer character in the triplet state provides different reactivity, making it a specialized choice where both high triplet population and specific electronic properties are required.
| Evidence Dimension | Triplet Quantum Yield (Φ_T) |
| Target Compound Data | 0.95 |
| Comparator Or Baseline | Benzophenone: ~1.0 |
| Quantified Difference | Near-equivalent efficiency in triplet state generation. |
| Conditions | Measured in acetonitrile solvent via laser flash photolysis. |
This ensures maximal conversion of absorbed light into the reactive species needed for photopolymerization or photosensitization, providing high process efficiency and justifying its selection over less efficient or electronically different initiators.
The triplet excited state of 4-Methoxy-4'-trifluoromethylbenzophenone possesses significant intramolecular charge-transfer (ICT) character, distinguishing it from the predominantly n,π* triplet of unsubstituted benzophenone. This ICT character results in a powerful oxidizing triplet state, with a reduction potential (E_red(T1)) of +2.05 V vs SCE. [1] This is slightly lower than that of benzophenone's triplet state (~2.1 V vs SCE) [2], but its reactivity profile is different, favoring electron transfer reactions over the hydrogen abstraction typical of benzophenone. This makes it a more suitable choice for specific photoredox catalytic cycles.
| Evidence Dimension | Triplet State Reduction Potential (E_red(T1)) vs. SCE |
| Target Compound Data | +2.05 V |
| Comparator Or Baseline | Benzophenone: ~+2.1 V |
| Quantified Difference | Slightly lower potential but fundamentally different reactivity due to charge-transfer character. |
| Conditions | Electrochemical and photophysical measurements in solution. |
This allows chemists to select for specific reaction mechanisms; choose this compound for electron transfer-driven photosensitization, whereas benzophenone is preferred for hydrogen abstraction pathways.
The primary industrial application is as a non-substitutable starting material in the multi-step synthesis of the PI3K inhibitor Buparlisib (BKM120) and related compounds, where its specific structure is required by established manufacturing protocols. [1]
Ideal for use in UV-curable formulations (inks, coatings, adhesives) where a high quantum yield of triplet state formation is necessary to ensure rapid and complete polymerization in the presence of a co-initiator (e.g., tertiary amines). [2]
Serves as a specialized photosensitizer in synthetic reactions that proceed via an electron transfer mechanism from the excited state, leveraging its strong oxidizing potential and intramolecular charge-transfer character, which favors pathways other than hydrogen abstraction. [3]